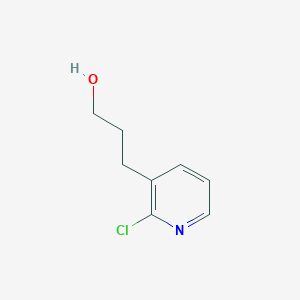

3-(2-Chloropyridin-3-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloropyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOOCSQBENUWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 2 Chloropyridin 3 Yl Propan 1 Ol and Its Precursors

Convergent and Divergent Synthetic Pathways

The construction of 3-(2-chloropyridin-3-yl)propan-1-ol can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent preparation of the 2-chloropyridine-3-substituted core and the propanol (B110389) side chain, followed by their coupling. In contrast, a divergent approach would begin with a pre-functionalized chloropyridine, which is then elaborated step-by-step to build the propanol chain.

Synthesis of 2-Chloropyridine-3-substituted Moieties

The foundation of the target molecule is the 2-chloropyridine (B119429) ring substituted at the 3-position. The synthesis of this key intermediate is critical and can be accomplished through several established methods. A primary route involves the reaction of 3-substituted pyridine (B92270) 1-oxides with a chlorinating agent like phosphoryl chloride (POCl₃). researchgate.netgoogle.com The presence of an electron-withdrawing group at the 3-position, such as a cyano, carboxyl, or nitro group, directs the chlorination to the 2-position. researchgate.net Another powerful technique is the directed ortho-metallation of 2-chloropyridine, which utilizes the chloro-substituent to direct metallation to the 3-position, allowing for the introduction of various carbon-based functionalities. rsc.org

General synthesis of 2-chloropyridines can also be achieved by direct chlorination of pyridine, though this can lead to mixtures of products, including the 2,6-dichloro derivative. wikipedia.org A more controlled method is the chlorination of 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone) with phosphoryl chloride. wikipedia.orgchempanda.com

| Method | Starting Material | Reagents | Key Feature | Reference(s) |

| Chlorination of N-Oxide | 3-Substituted Pyridine 1-Oxide | POCl₃ or Aromatic Carbonyl Chloride | Directs chlorination to C2 position. | researchgate.netgoogle.com |

| Directed Metallation | 2-Chloropyridine | Lithium base (e.g., LiTMP) | Utilizes the existing chlorine to functionalize the C3 position. | rsc.org |

| From Hydroxypyridine | 2-Hydroxypyridine | POCl₃ | Converts the hydroxyl group to a chloro group. | wikipedia.orgchempanda.com |

| Sulfonamide Synthesis | 2-Chloropyridine-3-sulfonyl chloride | Primary anilines | Pre-functionalizes the C3 position with a sulfonamide group. | mdpi.com |

Construction of the Propanol Side Chain

The three-carbon alcohol side chain is typically constructed and attached to the pyridine ring through carbon-carbon bond-forming reactions. A direct and effective method involves a Grignard reaction. For instance, (1,3-Dioxan-2-ylethyl)magnesium bromide, which serves as a protected propionaldehyde (B47417) equivalent, can be reacted with a suitable electrophile on the pyridine ring. rsc.org A particularly relevant example is the reaction with 2-chloro-3-pyridinecarboxaldehyde. rsc.org This reaction forms the alcohol directly at the first carbon of the side chain, which is attached to the pyridine ring. The dioxan protecting group can then be removed under acidic conditions to reveal the terminal aldehyde, which can be subsequently reduced to the primary alcohol of the propanol chain.

Alternatively, the synthesis of various hydrocinnamaldehydes can be undertaken to be used in subsequent coupling reactions to form the desired propanol side chain on the pyridine core. bham.ac.uk

Coupling Methodologies for Pyridine-Propanol Linkage

The crucial step in a convergent synthesis is the formation of the C-C bond between the C3-position of the 2-chloropyridine ring and the propanol side chain. Transition metal-catalyzed cross-coupling reactions are paramount for this transformation.

The Suzuki coupling reaction is a highly versatile method. This involves the reaction of a 2-chloropyridine derivative bearing a boronic acid or ester at the 3-position with a halide-substituted three-carbon chain. Conversely, a 2-chloropyridine-3-halide can be coupled with a propanol-derived boronic acid. A documented approach involves the Suzuki coupling of 2-chloropyridine-3-boronic acid with 4'-bromopropiophenone. nih.gov This forms a ketone, 1-(4-(2-chloropyridin-3-yl)phenyl)propan-1-one, which can then be reduced to the corresponding alcohol. nih.gov

The Grignard reaction, as mentioned previously, is another key coupling methodology. The reaction between 2-chloro-3-pyridinecarboxaldehyde and an appropriate Grignard reagent, such as (1,3-Dioxan-2-ylethyl)magnesium bromide, directly forges the pyridine-propanol linkage. rsc.org This approach is highly effective as it simultaneously constructs the carbon skeleton and sets the stage for the desired alcohol functionality.

Catalytic Approaches in Synthesis

Catalysis plays an indispensable role in modern organic synthesis, offering efficient and selective routes to complex molecules like this compound. Both transition metal-based and metal-free catalytic systems have been developed for the synthesis of the heterocyclic core and for subsequent functionalization.

Transition Metal-Catalyzed Reactions in Heterocycle Synthesis

Transition metals, particularly palladium, are extensively used in the synthesis and functionalization of pyridine heterocycles. arabjchem.org Palladium-catalyzed cross-coupling reactions are fundamental for creating the C-C bond between the pyridine ring and the side chain.

Suzuki Coupling: This reaction, which couples organoboron compounds with organic halides, is a workhorse in this field. It has been successfully used for the C-H arylation of fluoroarenes with 2-chloropyridine derivatives and for the synthesis of various substituted pyridines from chloropyridine precursors. chemrxiv.orgmdpi.com The reaction is typically catalyzed by a palladium(0) or palladium(II) source, such as Pd(OAc)₂ or Pd(PPh₃)₄, in the presence of a base. nih.govmdpi.com

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is an efficient method for creating C-C bonds and has been used to synthesize bipyridines from 2-chloropyridines, demonstrating the utility of this substrate in metal-catalyzed reactions. organic-chemistry.orgresearchgate.net

C-H Activation: Direct C-H activation/functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation of fluoroarenes with 2-chloropyridines offers a more atom-economical route to biaryl compounds. chemrxiv.org

| Reaction Type | Catalyst System (Example) | Application | Reference(s) |

| Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄, Base (e.g., K₂HPO₄, Na₂CO₃) | C-C bond formation with boronic acids. | nih.govmdpi.com |

| Negishi Coupling | Pd(PPh₃)₄ | C-C bond formation with organozinc reagents. | organic-chemistry.orgresearchgate.net |

| C-H Arylation | Pd(OAc)₂ | Direct coupling of C-H bonds with aryl halides. | chemrxiv.org |

| Urea Cyclization | Pd(OAc)₂, dppb or X-Phos | Synthesis of fused imidazopyridines from o-chloroaminopyridines. | beilstein-journals.org |

Metal-Free Synthetic Methodologies

While transition metals are powerful, there is a growing interest in developing metal-free synthetic routes to reduce cost and metal contamination in final products. Several metal-free strategies are applicable to the synthesis of the core structures.

One approach involves the ring synthesis of the pyridine moiety from acyclic precursors. For example, 3-chloropyridine (B48278) can be formed through the ring expansion of pyrrole (B145914) upon reaction with dichlorocarbene, a process that does not require a metal catalyst. chempanda.com Another strategy involves the condensation of 2-aminopyridines with various substrates under catalyst-free conditions to build fused heterocyclic systems like imidazo[1,2-a]pyridines. acs.org

Furthermore, nucleophilic substitution on the pyridine ring can be achieved without metal catalysis, especially if the ring is activated. Halopyridinium salts, formed by N-alkylation or protonation, are significantly more reactive towards nucleophiles than their neutral counterparts. abertay.ac.uk In some multicomponent reactions for synthesizing pyridines, 2-chloropyridine itself has been employed as a basic additive rather than a reactant, highlighting its role in metal-free catalytic cycles. nih.govresearchgate.net Recent advancements also include metal-free deoxygenative coupling reactions, which present alternative strategies for linking alcohol-derived benzoates to pyridines. rsc.org

Green Chemistry Principles and Sustainable Synthetic Route Design

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For a molecule like this compound, a sustainable synthetic design would focus on the entire lifecycle of the process, from starting materials to final product.

Key strategies in the green synthesis of pyridine compounds include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches prioritize the use of water, supercritical fluids, or greener organic solvents like isopropyl acetate (B1210297) (i-PrOAc). chemrxiv.orgmdpi.com For instance, palladium-catalyzed C-H arylation reactions for creating precursors to substituted pyridines have been successfully developed using i-PrOAc as a green reaction medium, which generates only potassium chloride as the main by-product. chemrxiv.org Similarly, selective amination of chloropyridine derivatives has been achieved using water as a solvent. acs.org

Catalysis: The use of catalysts, particularly those that are recyclable and highly efficient, is a cornerstone of green chemistry. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, are instrumental in forming the carbon-carbon bond between the pyridine ring and the propanol side chain. chemrxiv.org Research focuses on minimizing catalyst loading and using ligands that promote high turnover numbers. chemrxiv.org

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Microwave-assisted synthesis has been effectively used for the final steps in creating complex pyridine derivatives, often in greener solvent systems like water-THF mixtures, leading to high yields and easy workup procedures. researchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly atom-economical and are increasingly used for synthesizing complex heterocyclic structures. google.com

A plausible sustainable route to a precursor of this compound, such as 3-(2-chloropyridin-3-yl)propenoic acid, could involve a palladium-catalyzed Heck coupling between 2-chloro-3-iodopyridine (B15675) and acrylic acid. This approach, when optimized with a low-loading catalyst and a green solvent, would represent a significant improvement over traditional, multi-step, and waste-intensive methods.

Table 1: Comparison of Green Synthesis Techniques for Pyridine Derivatives

| Technique | Principle | Advantages | Example Application |

| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times, higher yields, easier workup. researchgate.net | Synthesis of bis-isoxazole ether bearing a 2-chloro-3-pyridyl moiety. researchgate.net |

| Aqueous Phase Synthesis | Safer Solvents | Reduced toxicity and environmental pollution, simplified purification. acs.org | Base-promoted selective amination of polyhalogenated pyridines. acs.org |

| Palladium-Catalyzed C-H Arylation | Atom Economy | Eliminates the need for pre-functionalization, reduces by-products. chemrxiv.orgchemrxiv.org | Synthesis of 2-(fluorinated aryl)pyridines from 2-chloropyridine derivatives. chemrxiv.org |

| Multicomponent Reactions (MCRs) | Process Intensification | High efficiency, diversity of products, reduced steps. google.com | One-pot synthesis of various pyridine derivatives. google.com |

Stereoselective Synthesis of Enantiomeric Forms

If the propanol side chain of this compound were to be substituted, creating a chiral center, the stereoselective synthesis of its enantiomers would be critical, as different enantiomers can have vastly different biological activities.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. acs.org Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. researchgate.net In the synthesis of a chiral propanol derivative, a prochiral precursor could be esterified with a chiral auxiliary. Subsequent diastereoselective reactions, such as alkylation or reduction, would be directed by the auxiliary.

Chiral catalysts offer a more efficient alternative, where a small amount of a chiral substance can generate large quantities of an enantiomerically enriched product. researchgate.net

Chiral Ligands for Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. For the synthesis of chiral alcohols, catalysts can be used for the enantioselective reduction of a corresponding ketone or for the asymmetric desymmetrization of a meso-compound. For example, chiral imine-CuCl₂ complexes have been used for the catalytic enantioselective desymmetrization of meso-2-substituted 1,2,3-propanetriols, providing a route to chiral tertiary alcohols with high enantioselectivity. pnas.org

Organocatalysis: Chiral organic molecules can also act as catalysts. For instance, chiral amino alcohols derived from natural products have been used as catalysts in the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols. mdpi.com

In a hypothetical synthesis of a chiral analogue, such as 1-(2-chloropyridin-3-yl)propan-1-ol, the corresponding ketone, 1-(2-chloropyridin-3-yl)propan-1-one, could be subjected to asymmetric hydrogenation using a chiral ruthenium or iridium catalyst.

Table 2: Selected Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

| Type | Example | Application | Mechanism |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. researchgate.net | Forms a chiral enolate, sterically directing the approach of an electrophile. |

| Chiral Auxiliary | Pseudoephedrine Amides | Asymmetric alkylation of carboxylic acids. acs.org | The methyl group directs the configuration of the addition product. acs.org |

| Chiral Catalyst | (R)-BINAP-Ru Complex | Asymmetric hydrogenation of ketones. ajchem-b.com | Creates a chiral environment for the stereoselective addition of hydrogen. |

| Chiral Catalyst | Chiral Imine-Cu(II) Complex | Enantioselective desymmetrization of meso-diols. pnas.org | Selective acylation of one of two enantiotopic hydroxyl groups. pnas.org |

Several powerful methods have been developed for the asymmetric synthesis of alcohols where a pyridine ring is part of the structure.

Asymmetric Hydrogenation: This is one of the most effective methods for producing chiral alcohols from prochiral ketones or alkenes. wikipedia.org The asymmetric hydrogenation of pyridinium (B92312) salts, activated forms of pyridines, can lead to chiral piperidines. nih.gov For the synthesis of a chiral pyridine-substituted alcohol, the asymmetric reduction of a ketone precursor is a direct and powerful strategy. Iridium catalysts bearing chiral P,N-ligands have proven effective for the highly enantioselective hydrogenation of challenging substrates. nih.gov Challenges can arise from potential catalyst deactivation by the pyridine nitrogen, but this can often be overcome by careful selection of the catalyst system and reaction conditions. acs.org

Chemoenzymatic Synthesis: Enzymes are highly selective natural catalysts. Alcohol dehydrogenases (ADHs), for example, can reduce ketones to alcohols with exceptionally high enantiomeric excess (ee). A chemoenzymatic approach could involve the chemical synthesis of a prochiral ketone precursor, followed by an enzymatic reduction to yield the desired chiral alcohol. This method has been successfully applied to the synthesis of chiral pyridine-based α-fluorinated secondary alcohols, achieving >99% ee. researchgate.net

Asymmetric Alkylation/Addition: Another strategy involves the asymmetric addition of an organometallic reagent to a pyridine-containing aldehyde. Copper-catalyzed systems using chiral diphosphine ligands have been developed for the highly enantioselective conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, which can then be converted to the corresponding chiral alcohol. nih.gov

A potential asymmetric synthesis of (R)- or (S)-3-(2-chloropyridin-3-yl)propan-1-ol could start from 3-(2-chloropyridin-3-yl)propenal. Asymmetric reduction of the carbon-carbon double bond using a chiral catalyst, followed by reduction of the aldehyde, would yield the enantiomerically enriched target molecule.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 3 2 Chloropyridin 3 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 3-(2-Chloropyridin-3-yl)propan-1-ol, distinct signals are expected for the protons on the pyridine (B92270) ring and the propanol (B110389) side chain. The pyridine ring protons are anticipated to appear in the aromatic region (typically δ 7.0-8.5 ppm), influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine substituent. The protons of the propyl chain will be found in the upfield aliphatic region.

The proton attached to the oxygen of the alcohol group (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature. The protons of the three methylene (B1212753) groups (-CH₂-) in the propanol chain will exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. For instance, the -CH₂- group adjacent to the hydroxyl group is expected to be a triplet, coupling with the neighboring methylene group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet of doublets (dd) | ~4.8, 2.0 |

| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.5, 2.0 |

| H-5 (Pyridine) | 7.2 - 7.4 | Doublet of doublets (dd) | ~7.5, 4.8 |

| -CH₂- (adjacent to OH) | 3.6 - 3.8 | Triplet (t) | ~6.5 |

| -CH₂- (adjacent to ring) | 2.7 - 2.9 | Triplet (t) | ~7.5 |

| -CH₂- (middle of chain) | 1.8 - 2.0 | Quintet (quin) | ~7.0 |

| -OH | 1.5 - 4.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are expected in the downfield region (δ 120-155 ppm). The carbon atom bonded to the chlorine (C-2) is anticipated to be significantly downfield due to the halogen's electronegativity. youtube.com The carbons of the propanol side chain will appear in the upfield region (δ 10-70 ppm).

Based on data for analogous compounds like 2-chloropyridine (B119429), the carbon atoms of the pyridine ring can be predicted. youtube.comchemicalbook.com Similarly, data for propan-1-ol helps in assigning the signals for the side chain carbons. The carbon attached to the hydroxyl group will be the most downfield of the aliphatic carbons.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 151 - 153 |

| C-6 (Pyridine) | 148 - 150 |

| C-4 (Pyridine) | 138 - 140 |

| C-3 (Pyridine) | 134 - 136 |

| C-5 (Pyridine) | 122 - 124 |

| C-α (adjacent to OH) | 60 - 63 |

| C-γ (adjacent to ring) | 30 - 33 |

| C-β (middle of chain) | 28 - 30 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). Crucially, correlations would also be seen between the three adjacent methylene groups of the propyl chain, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This allows for the direct assignment of a proton's signal to its corresponding carbon signal. For example, the proton signal at δ ~3.7 ppm would correlate with the carbon signal at δ ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds). Key HMBC correlations would include:

A cross-peak between the protons of the methylene group adjacent to the pyridine ring (δ ~2.8 ppm) and the ring carbons C-2, C-3, and C-4. This would definitively confirm the attachment point of the propyl chain to the C-3 position of the pyridine ring.

Correlations between the pyridine proton H-4 and carbons C-2, C-3, C-5, and C-6, helping to solidify the assignments of the aromatic system.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A prominent broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. orientjchem.orgnih.gov A strong band for the C-O stretching of the primary alcohol would likely be observed around 1050 cm⁻¹. The C-Cl stretching vibration typically appears in the 800-600 cm⁻¹ region. nist.gov

Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3400 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1400 | Medium-Strong |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and C-O give strong FTIR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. researchgate.netacs.org

For this compound, the symmetric stretching of the C=C bonds in the pyridine ring would be expected to yield a strong Raman signal. The C-H stretching vibrations would also be visible. The C-Cl stretch is also Raman active. The O-H stretch is typically weak in Raman spectra. Comparing the FTIR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule. researchgate.netzendy.io

Predicted Raman Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1600 - 1400 | Strong |

| Ring Breathing Mode (Pyridine) | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound provides insights into its chromophores, which are the parts of the molecule responsible for its color. The pyridine ring, being an aromatic system, is the primary chromophore in this compound.

Stability studies of similar pyridine derivatives are often monitored using UV-Vis spectroscopy to detect degradation products. The analysis of related compounds shows that the substitution pattern on the pyridine ring can influence the maximum absorption wavelength (λmax). acs.org For instance, stability studies on compounds with a pyridine moiety are conducted by monitoring changes in their UV-Vis spectra over time under various conditions.

Table 1: Representative UV-Vis Spectral Data for Related Pyridine Compounds

| Compound/Condition | λmax (nm) | Solvent/Details | Reference |

| Pyridine Derivative | 254 | Reverse-phase HPLC with UV detection | |

| Flubendazole | 306 | Acetonitrile/water | researchgate.net |

| Zolmitriptan | 225 | Diluent | nih.gov |

| Chromone-Based Thiosemicarbazone | 335 | Methanol (B129727) | acs.org |

This table presents typical UV detection wavelengths used for the analysis of various heterocyclic compounds, illustrating the range in which pyridine-containing molecules may absorb.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition and molecular weight of a compound. rsc.org It provides a highly accurate mass measurement, which allows for the confirmation of the molecular formula. For this compound (C₈H₁₀ClNO), HRMS would confirm its exact mass, distinguishing it from other isomers or compounds with similar nominal masses. This technique is routinely used to characterize newly synthesized compounds, including those with pyridine structures. acs.orggoogle.com The precision of HRMS is essential for confirming the successful synthesis and structural integrity of novel chemical entities. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z |

| [M+H]⁺ | 172.0524 |

| [M+Na]⁺ | 194.0343 |

This table shows the theoretical accurate mass-to-charge ratios (m/z) for the protonated and sodiated molecular ions of this compound, which would be confirmed by HRMS analysis.

Chromatographic Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile compounds. scielo.org.mx The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected and identified by mass spectrometry. nih.gov This technique is suitable for determining the purity of this compound and for identifying any volatile impurities. d-nb.info The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrum confirms its structure. agriculturejournals.cz

High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds. pensoft.netresearchgate.net A solution of the compound is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the components between the mobile and stationary phases. researchgate.net The purity of the sample is determined by the relative area of its peak in the chromatogram.

For chiral compounds, specialized chiral HPLC methods are employed to separate and quantify the enantiomers. This is crucial for determining the enantiomeric excess (ee) of a chiral sample, which is a measure of its optical purity. nih.govbeilstein-journals.org The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. sfu.ca The determination of enantiomeric excess is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have different pharmacological activities. researchgate.netarkat-usa.org

Table 3: Typical HPLC Conditions for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) researchgate.net | Chiral (e.g., Chiralcel OD-H) beilstein-journals.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradients researchgate.netpensoft.net | Typically hexane/isopropanol or other non-polar/polar mixtures |

| Flow Rate | 1.0 mL/min researchgate.net | Variable, often around 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 225 nm, 306 nm) researchgate.netnih.gov | UV at a suitable wavelength |

Mechanistic Investigations of Chemical Reactions Involving 3 2 Chloropyridin 3 Yl Propan 1 Ol

Elucidation of Reaction Pathways

The reaction pathways of 3-(2-Chloropyridin-3-yl)propan-1-ol are diverse, reflecting the reactivity of its distinct functional moieties.

The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. A variety of nucleophiles can displace the chloride ion, leading to a wide range of substituted pyridine derivatives.

Research into related chloropyridine compounds demonstrates that common nucleophiles such as amines, thiols, and alkoxides readily participate in these reactions. For instance, the reaction of a chloropyridine with sodium hydrosulfide (B80085) (NaSH) can yield the corresponding pyridinethione. acs.orgabertay.ac.uk Similarly, reactions with amines or alcohols, often facilitated by a base or catalyst, can produce amino- or alkoxy-pyridines, respectively. evitachem.com The reaction generally proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the chlorine, followed by the departure of the chloride leaving group. abertay.ac.uk

| Nucleophile (Nu) | Reagent Example | Product Class |

| Amine (R-NH₂) | Ethylamine | 3-(2-(Ethylamino)pyridin-3-yl)propan-1-ol |

| Thiol (R-SH) | Sodium Hydrosulfide | 3-(2-Thioxo-1,2-dihydropyridin-3-yl)propan-1-ol |

| Alkoxide (R-O⁻) | Sodium Methoxide (B1231860) | 3-(2-Methoxypyridin-3-yl)propan-1-ol |

This table presents potential nucleophilic substitution reactions based on the known reactivity of chloropyridines.

The primary alcohol of the propanol (B110389) side chain is a key site for oxidation and reduction reactions. These transformations allow for the interconversion of different oxidation states, providing access to aldehydes, carboxylic acids, and the parent alcohol.

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group. smolecule.com Controlled oxidation using mild reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 3-(2-chloropyridin-3-yl)propanal. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the formation of the carboxylic acid, 3-(2-chloropyridin-3-yl)propanoic acid. evitachem.com

Reduction: While the parent compound is already an alcohol, reduction reactions are relevant for its derivatives. For example, the aldehyde formed from oxidation could be reduced back to the primary alcohol using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). evitachem.comdocbrown.info LiAlH₄ is a more potent reducing agent and must be used in an anhydrous solvent like ether, whereas NaBH₄ is milder and can be used in alcoholic or aqueous solutions. docbrown.info These reagents function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition mechanism. docbrown.info

| Transformation | Reagent Example | Product | Oxidation State Change of C1 on Propanol Chain |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 3-(2-Chloropyridin-3-yl)propanal | -1 to +1 |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 3-(2-Chloropyridin-3-yl)propanoic acid | -1 to +3 |

| Reduction of Aldehyde | Sodium borohydride (NaBH₄) | This compound | +1 to -1 |

This table summarizes the oxidation and reduction reactions of the propanol functional group and its derivatives.

The bifunctional nature of this compound allows for intramolecular reactions, leading to the formation of new ring systems. These cyclization and rearrangement reactions can be triggered under various conditions, often involving catalysis or conversion of the alcohol to a better leaving group.

One potential pathway is an intramolecular cyclization. For example, conversion of the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) could be followed by an intramolecular nucleophilic attack from the pyridine nitrogen, leading to a cyclized quaternary ammonium (B1175870) salt. Alternatively, under basic conditions, deprotonation of the alcohol could facilitate an intramolecular SNAr reaction, displacing the chlorine to form a fused dihydropyranopyridine ring system.

Rearrangement reactions, such as the Cope or Claisen rearrangements, are pericyclic reactions that proceed through cyclic transition states. nih.gov While not directly applicable to the parent molecule, derivatives of this compound could be designed to undergo such transformations. For instance, a derivative containing an appropriately positioned double bond could potentially undergo a -sigmatropic rearrangement, a class of reactions known to be powerful tools in the synthesis of complex natural products. nih.gov Strain-release-driven rearrangements in related cyclic systems have also been investigated, highlighting how stored energy in small rings can be harnessed to drive complex bond reorganizations. bris.ac.uk

Role of Catalysis in Mechanistic Transformations

Catalysis is essential for controlling the reactivity of this compound, enhancing reaction rates, and directing the outcome towards a desired product with high selectivity. Both metal-based and organic catalysts are employed to influence its transformations.

Transition metals, particularly palladium, copper, and nickel, are widely used to catalyze cross-coupling reactions involving aryl chlorides. beilstein-journals.orgacs.org These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds at the chloropyridine moiety. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) involves three key steps: acs.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring, forming a Pd(II) complex.

Transmetalation/Ligand Exchange: In a Suzuki coupling, a boronic acid derivative transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, an amine coordinates to the palladium.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Copper and nickel complexes can also catalyze similar transformations, sometimes offering different reactivity profiles or being more cost-effective alternatives to palladium. beilstein-journals.orguwa.edu.au

| Catalyst Type | Metal Example | Catalyzed Reaction Type | Mechanistic Relevance |

| Palladium Complex | Pd(OAc)₂ / Ligand | Suzuki, Heck, Buchwald-Hartwig Couplings | C-C and C-N bond formation via oxidative addition/reductive elimination cycle. acs.org |

| Copper Complex | Cu(OAc)₂ | C-N Bond Formation, Cycloisomerization | Can facilitate C-N bond formation and intramolecular cyclizations, often under aerobic conditions. beilstein-journals.org |

| Nickel Complex | Ni(0) / Ligand | Thioetherification, Cross-Coupling | Effective for coupling with thiols and other nucleophiles, particularly for electron-rich aryl chlorides. uwa.edu.au |

| Rhodium Complex | [RhCl(PPh₃)₃] | C-H Activation, Alkylation/Arylation | Capable of activating C-H bonds for direct functionalization. beilstein-journals.org |

This table provides examples of transition metals used in catalysis and the types of reactions they facilitate with substrates similar to this compound.

In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing high levels of stereoselectivity under mild conditions. beilstein-journals.org

Organocatalysis: This field uses small, chiral organic molecules to accelerate reactions. For transformations involving this compound or its derivatives, several organocatalytic mechanisms are relevant.

Nucleophilic Catalysis: Chiral derivatives of 4-dimethylaminopyridine (B28879) (DMAP) can act as nucleophilic catalysts, for example, in acylation reactions of the propanol group. bham.ac.uk

Iminium Catalysis: If the alcohol is oxidized to an aldehyde, a chiral secondary amine catalyst (e.g., a proline derivative) can reversibly form a chiral iminium ion. This activation strategy lowers the LUMO of the α,β-unsaturated system (if present), facilitating stereoselective conjugate additions. rug.nl

Enamine Catalysis: The same aldehyde derivative can react with a chiral secondary amine to form an enamine intermediate, which can then act as a nucleophile in subsequent reactions, such as asymmetric aldol (B89426) additions. mdpi.com

Biocatalysis: This approach utilizes enzymes to perform chemical transformations with high specificity and enantioselectivity.

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the stereoselective oxidation of the propanol to a chiral secondary alcohol (if substituted) or the reduction of a corresponding ketone with high enantiopurity.

Artificial Enzymes: Researchers have developed artificial enzymes by incorporating organocatalytic moieties, such as the non-canonical amino acid p-aminophenylalanine, into a protein scaffold. rug.nlchemrxiv.org Such systems can combine the principles of organocatalysis (e.g., iminium ion formation) with the chiral environment of a protein to catalyze reactions like enantioselective Friedel-Crafts alkylations. rug.nl

Kinetic and Thermodynamic Studies of Key Chemical Transformations

The reactivity of this compound is primarily dictated by two reactive sites: the chlorine atom on the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr), and the terminal hydroxyl group, which can undergo various alcohol-related reactions. Kinetic and thermodynamic studies of these transformations provide quantitative insights into reaction rates and equilibria.

Nucleophilic substitution at the C2 position of the pyridine ring is a key reaction. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles, making the 2- and 4-positions more reactive towards nucleophilic substitution compared to benzene (B151609) derivatives. wikipedia.org The kinetics of such reactions are often studied by monitoring the consumption of reactants or the formation of products over time. For instance, the reaction rates of 2-chloropyridines with nucleophiles like alkoxides or amines have been determined. rsc.org

Kinetic studies on the reaction of various 2-halopyridines with potassium methoxide in methanol (B129727) have shown that the reactions follow second-order kinetics. rsc.org The rate of these reactions is influenced by the nature of the substituent on the pyridine ring. The presence of electron-withdrawing groups generally increases the reaction rate, while electron-donating groups have the opposite effect. researchgate.net

In a study of the SNAr reaction of 2-chloropyridine (B119429) with benzyl (B1604629) alcohol in DMSO, the reaction progress was monitored using LC-MS to determine the rate constants. rsc.org The reaction is typically performed in the presence of a base, such as potassium tert-butoxide, to deprotonate the alcohol and generate a more potent nucleophile. rsc.org The Gibbs free energy of activation (ΔG‡) for such reactions can be determined from the rate constants, providing a measure of the kinetic barrier to the reaction.

Table 1: Representative Kinetic Data for SNAr Reactions of 2-Chloropyridine Derivatives

| Substrate | Nucleophile | Solvent | Rate Constant (k) | Reference |

| 2-Chloropyridine | Benzyl alcohol/tBuOK | DMSO | Pseudo-first order | rsc.org |

| 2-Chloropyridine | Potassium methoxide | Methanol | Second order | rsc.org |

| 2-Chloro-5-nitropyridine | Glutathione | --- | Higher rate than 2-chloropyridine | researchgate.net |

This table is illustrative and compiles data from related systems to infer the reactivity of this compound. Specific kinetic data for the title compound was not available in the cited literature.

Another significant reaction is the N-oxidation of the pyridine ring. This reaction is often carried out using peracids or hydrogen peroxide. dcu.iersc.org Kinetic studies on the N-oxidation of substituted pyridines have revealed that the reaction rates are dependent on the pKa values of the pyridines, with steric effects from substituents also playing a significant role. dcu.ie

Intermediate Identification and Characterization in Reaction Pathways

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the nucleophilic aromatic substitution reactions of 2-chloropyridines, the formation of a Meisenheimer complex is a key mechanistic feature. researchgate.net

A Meisenheimer complex is a negatively charged intermediate formed by the addition of a nucleophile to the aromatic ring. In the case of this compound reacting with a nucleophile (Nu⁻), the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic σ-complex. researchgate.net The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom, which helps to stabilize the intermediate.

The existence of such intermediates can be supported by various spectroscopic techniques, although their transient nature often makes direct observation challenging. Molecular orbital calculations can also provide evidence for the formation and stability of Meisenheimer complexes by mapping the potential energy surface of the reaction. researchgate.net The change in Gibbs free energy (ΔG‡) between the initial state and the transition state leading to the Meisenheimer complex is a key parameter determining the reaction rate. researchgate.net

In some cases, aziridine (B145994) intermediates have been proposed in reactions involving β-amino alcohols, particularly in substitution reactions of the hydroxyl group. mdpi.com While the primary alcohol of this compound is less likely to form an aziridine directly without prior functionalization of the nitrogen, this highlights the possibility of complex, multi-step pathways involving cyclic intermediates in related systems.

For reactions involving the functionalization of the pyridine ring, such as palladium-catalyzed cross-coupling reactions, organometallic intermediates play a crucial role. For example, in direct arylation reactions of pyridine N-oxides, palladium complexes that have undergone C-H activation of the pyridine N-oxide have been identified as key intermediates. fu-berlin.de

Table 2: Key Intermediates in Reactions of Chloropyridine Derivatives

| Reaction Type | Intermediate | Method of Characterization/Evidence | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Molecular Orbital Calculations, Kinetic Studies | researchgate.net |

| Direct Arylation (of N-oxide) | Arylpyridine N-oxide Palladium Complex | Reaction Rate Studies, Product Analysis | fu-berlin.de |

| Aza-6π-electrocyclization (in related systems) | 1-Azatriene | Deuterium Labeling Experiments, Isolation and reaction of intermediate | rsc.org |

This table presents intermediates identified in reactions of related chloropyridine systems to infer the likely intermediates for reactions involving this compound.

Computational and Theoretical Chemistry Approaches for Understanding 3 2 Chloropyridin 3 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties and reactivity indices for 3-(2-Chloropyridin-3-yl)propan-1-ol.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT can identify the lowest energy conformation of this compound by exploring its potential energy surface. This involves systematically changing the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy.

Conformational analysis is particularly important for a molecule like this compound, which possesses several rotatable bonds in its propanol (B110389) side chain. Different conformations can exhibit distinct properties and reactivity. By identifying the global minimum and other low-energy conformers, researchers can understand the molecule's preferred shapes and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O (propanol) | 1.43 Å |

| Bond Length | C-C (pyridine-propanol) | 1.52 Å |

| Bond Angle | C-C-C (propanol chain) | 112.5° |

| Dihedral Angle | Cl-C-C-C | 45.0° |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound is not publicly available. Actual values would be obtained from DFT calculations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Fukui Functions)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide valuable information about the distribution of electrons within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, while the LUMO may be centered on the pyridine ring, influenced by the electron-withdrawing chlorine atom.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information helps to identify electron-rich and electron-poor sites in the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions provide a more sophisticated measure of local reactivity by indicating how the electron density at a specific point in the molecule changes with the addition or removal of an electron. This can pinpoint the exact atoms most likely to participate in a chemical reaction.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT can be used to calculate the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretching and bending. The results can be used to simulate the infrared (IR) and Raman spectra of the compound. By comparing the calculated spectra with experimentally obtained spectra, researchers can confirm the structure of the synthesized molecule and make detailed assignments of the observed spectral bands.

Reaction Mechanism Elucidation via Transition State Calculations

DFT is a powerful tool for studying the mechanisms of chemical reactions. For reactions involving this compound, DFT can be used to locate the transition state structures, which are the highest energy points along the reaction pathway. By calculating the energies of the reactants, products, and transition states, the activation energy barrier for a reaction can be determined, providing insight into the reaction rate. This approach is invaluable for understanding how this compound might be synthesized or how it might react with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation, the motion of each atom in the system is calculated based on a force field, which describes the potential energy of the system as a function of the atomic positions.

For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal how the molecule moves, rotates, and changes its conformation. Furthermore, MD can provide detailed information about intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the propanol chain and solvent molecules, or stacking interactions involving the pyridine ring.

Quantitative Structure-Activity Relationship (QSAR) and Ligand-Based Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of ligand-based drug design. If a series of compounds similar to this compound have been synthesized and their biological activity tested, a QSAR model can be developed to correlate the chemical structures with their activities.

This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These descriptors can include steric, electronic, and hydrophobic parameters. Statistical methods are then used to build a mathematical model that predicts the biological activity based on these descriptors. Such a model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Molecular Descriptors and Property Prediction

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activities of compounds. For this compound, a range of descriptors can be calculated to understand its behavior.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include information about its surface area and volume.

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for understanding its reactivity and interaction with other molecules.

Physicochemical Descriptors: Properties like lipophilicity (LogP) and polar surface area (PSA) are critical in pharmaceutical research as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A summary of predicted molecular properties for this compound would typically be presented in a data table. While a specific, experimentally validated table from a dedicated study on this compound is not available, a hypothetical table based on standard computational predictions is presented below.

| Molecular Descriptor | Predicted Value | Significance |

| Molecular Formula | C₈H₁₀ClNO | Basic elemental composition. |

| Molecular Weight | 171.62 g/mol | Mass of one mole of the compound. |

| XLogP3 | 1.8 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | Number of hydrogen bond donors (the -OH group). |

| Hydrogen Bond Acceptor Count | 2 | Number of hydrogen bond acceptors (the N and O atoms). |

| Rotatable Bond Count | 3 | Number of bonds that can rotate freely. |

| Topological Polar Surface Area | 33.1 Ų | Influences membrane permeability. |

This table represents predicted values from computational models and awaits experimental verification.

Data-Driven Approaches in Chemical Research

Data-driven approaches, including machine learning and quantitative structure-activity relationship (QSAR) studies, leverage large datasets of chemical information to build predictive models. In the context of this compound, these methods could be applied in several ways:

Property Prediction: Machine learning models trained on vast chemical databases can predict a wide array of properties for novel or uncharacterized compounds like this compound.

Biological Activity Prediction: By analyzing the structural features of molecules with known biological activities, data-driven models can predict the potential targets and efficacy of new compounds.

Synthesis Planning: Algorithms can suggest potential synthetic routes by learning from the wealth of reaction data available in the chemical literature.

Currently, there is no specific data-driven research published that focuses on or extensively features this compound.

Intermolecular Interactions and Self-Assembly Studies

The study of intermolecular interactions is fundamental to understanding how molecules recognize each other and organize into larger structures. For this compound, the key interactions would involve:

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as acceptors. These interactions are crucial in determining the solid-state structure and solution behavior of the compound.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Halogen Bonding: The chlorine atom on the pyridine ring can participate in halogen bonding, a directional interaction with nucleophilic atoms.

Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be used to model these interactions and predict how molecules of this compound might self-assemble into dimers, clusters, or even more ordered supramolecular structures in different environments.

Detailed research findings from intermolecular interaction and self-assembly studies specifically for this compound are not currently present in the reviewed scientific literature.

Advanced Applications and Derivatization of 3 2 Chloropyridin 3 Yl Propan 1 Ol in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic placement of the chloro and hydroxyl groups allows for selective manipulation, rendering 3-(2-chloropyridin-3-yl)propan-1-ol a key starting material for synthesizing diverse chemical entities. Chemists can exploit the reactivity of either the pyridine (B92270) core or the aliphatic side chain, or both, to achieve their synthetic targets.

The 2-chloropyridine (B119429) moiety is a well-established precursor for a variety of substituted pyridines. The chlorine atom at the 2-position activates the ring for nucleophilic substitution reactions, allowing for its displacement by a range of nucleophiles to introduce new functional groups. chempanda.comwikipedia.orgnih.gov This reactivity, combined with the transformations possible at the propanol (B110389) side chain, allows this compound to serve as a scaffold for generating a library of functionalized pyridine derivatives. For example, derivatives can be prepared by reacting the chloro group with amines or thiols to form amino-pyridines or thio-pyridines, respectively. nih.gov Furthermore, the alcohol group can be modified concurrently or sequentially to introduce additional points of diversity.

Beyond simple functionalization, this compound is an instrumental building block in the synthesis of complex, polycyclic heterocyclic scaffolds, which are often the core of medicinally important compounds. researchgate.netopenmedicinalchemistryjournal.com The compound provides a pyridine ring that can be annulated or linked to other ring systems. Research has demonstrated its use in constructing novel multi-ring structures with potential biological activities. openmedicinalchemistryjournal.com

For instance, the compound has been incorporated into the synthesis of elaborate bis-isoxazole ethers through a multi-step process. researchgate.net Another significant application is its use in forming fused chromeno-pyrrolo-quinolinone systems, which are investigated for their anticancer properties. openmedicinalchemistryjournal.com These syntheses highlight the role of the 2-chloropyridinyl fragment as a key component in building molecular complexity.

| Scaffold Type | Specific Example | Synthetic Utility |

| Bis-isoxazole Ether | 3-(2-Chloropyridin-3-yl)-5-(((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazole researchgate.net | Creation of novel molecular libraries for drug discovery. researchgate.net |

| Fused Quinolone | 6-(2-Chloropyridin-3-yl)chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one openmedicinalchemistryjournal.com | Synthesis of complex heterocycles with potential anticancer activity. openmedicinalchemistryjournal.com |

| Dioxino-pyridine | 2-Substituted-2,3-dihydro Current time information in Bangalore, IN.smolecule.comdioxino[2,3-b]pyridines researchgate.net | Serves as a precursor via Smiles rearrangement for building dioxino-fused pyridine systems. researchgate.net |

Transformation of the Alcohol Moiety to Other Functional Groups

The primary alcohol group in the propanol side chain offers a rich site for chemical transformations, allowing for its conversion into a variety of other important functional groups.

The primary alcohol of this compound can be readily oxidized to form the corresponding carbonyl compounds. Depending on the reagents and reaction conditions, either the aldehyde, 3-(2-chloropyridin-3-yl)propanal, or the carboxylic acid, 3-(2-chloropyridin-3-yl)propanoic acid, can be obtained. The reduction of carbonyl compounds is a fundamental reaction in industrial chemical synthesis, and the reverse reaction, the oxidation of alcohols, is equally crucial for preparing aldehyde and acid intermediates. researchgate.net For instance, the oxidation of a structurally similar compound, 3-(6-bromopyridin-3-yl)propan-1-ol, to its corresponding carbonyl derivative has been reported, demonstrating the feasibility of this transformation within this class of molecules. These resulting aldehydes and carboxylic acids are themselves versatile intermediates for further synthetic elaborations, such as reductive amination or amide bond formation.

The hydroxyl group is a common precursor for the synthesis of esters and ethers. Through esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides), a wide range of esters can be prepared. Such reactions are often catalyzed by acids. Patents describe processes for preparing 2-chloropyridine-3-carboxylic acid esters by reacting the corresponding acid with various alcohols, illustrating the fundamental nature of this transformation. google.com

Similarly, the alcohol can be converted into an ether. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard method. The synthesis of ether-linked heterocyclic compounds, such as 1-benzyloxy-3-(2-chloropyridin-3-yloxy)-propan-2-ol, showcases the application of this reactivity pattern on related pyridine systems. researchgate.net The formation of ethers can be crucial for modifying a molecule's solubility, stability, or for installing a linker to another molecular fragment. researchgate.net

| Original Moiety | Transformation | Resulting Functional Group | Reagents/Conditions |

| Primary Alcohol | Oxidation | Aldehyde | Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) |

| Primary Alcohol | Oxidation | Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, Jones reagent) |

| Primary Alcohol | Esterification | Ester | Carboxylic acid (or derivative) and acid catalyst |

| Primary Alcohol | Etherification | Ether | Base (e.g., NaH) followed by an alkyl halide |

Exploitation of the Halogen Moiety in Cross-Coupling Reactions

The chlorine atom at the C-2 position of the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. ethernet.edu.et These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecules, particularly biaryl and heteroaryl structures found in many pharmaceuticals and materials. nih.gov

The 2-chloropyridine structure is a competent electrophilic partner in various coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for functionalizing the 2-position of the pyridine ring. nih.govresearchgate.net Studies have shown that 2-chloropyridine reacts efficiently with arylboronic acids in the presence of a palladium catalyst and a base to yield 2-arylpyridine derivatives. nih.gov The reactivity of the C-Cl bond allows for the strategic introduction of diverse aryl and heteroaryl substituents, significantly expanding the molecular diversity accessible from this compound. Other important cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines), are also applicable to 2-chloropyridine substrates, further enhancing their synthetic utility. acs.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Heteroarylboronic Acid | Pd(OAc)₂ or other Pd(0)/Pd(II) source, Base (e.g., Na₂CO₃) nih.gov | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) source, Cu(I) salt, Base acs.org | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd catalyst, Phosphine ligand, Base | C(sp²)–N |

| Stille Coupling | Organostannane | Pd(0) catalyst | C(sp²)–C(sp²) |

This array of available transformations underscores the importance of this compound as a multifaceted building block, providing chemists with a reliable and adaptable platform for the synthesis of novel and functional molecules.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction stands as a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and their derivatives. researchgate.net In the context of this compound, the chlorine atom on the pyridine ring serves as a reactive handle for palladium-catalyzed cross-coupling with various organoboron compounds.

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors, including the choice of catalyst, base, and solvent. While the chloro-substituent is generally less reactive than bromo or iodo groups, optimized reaction conditions can achieve high yields. nih.gov For instance, the use of highly active palladium catalysts, often in conjunction with specific ligands, can facilitate the coupling of aryl chlorides. mdpi.com The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and in a suitable solvent system, which can include aqueous mixtures. nih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling to a variety of chloropyridines. For example, studies have shown that 2-chloropyridine can undergo coupling with phenylboronic acid to afford the corresponding phenylpyridine in good yield. researchgate.net The reaction conditions often involve a palladium acetate (B1210297) catalyst in a water/DMF solvent mixture at elevated temperatures. nih.gov The ability to perform these reactions in aqueous media offers significant environmental and economic advantages. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Chloropyridines

| Entry | Chloropyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 85 | nih.gov |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 76 | researchgate.net |

| 3 | 3-Chloropyridine (B48278) | 4-Tolylboronic acid | Pd(NHC) complex | NaHCO₃ | H₂O | RT | High | researchgate.net |

This table presents examples of Suzuki-Miyaura reactions with various chloropyridines to illustrate the general applicability of the reaction. Specific data for this compound was not found in the provided search results.

Negishi Coupling and Related Reactions

The Negishi coupling provides another powerful tool for C-C bond formation, utilizing organozinc reagents in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds. organic-chemistry.orgsci-hub.se The chloro-substituent of this compound can readily participate in Negishi coupling reactions, allowing for the introduction of various alkyl, aryl, and heteroaryl groups.

The development of highly active palladium-N-heterocyclic carbene (NHC) complexes has significantly expanded the scope of Negishi coupling, enabling reactions to proceed under mild conditions and with low catalyst loadings. nih.gov These catalysts have shown remarkable efficiency in the coupling of (hetero)aryl chlorides with organozinc reagents, including those bearing sensitive functional groups. nih.gov

Recent advancements have focused on developing catalyst systems that are both highly active and user-friendly. For instance, palladacycle precatalysts have been shown to be effective for a broad range of Negishi cross-coupling reactions. sci-hub.se The use of these advanced catalysts allows for the coupling of heteroaryl zinc reagents with heterocyclic halides, a transformation that can be challenging with other methods. sci-hub.se

Table 2: Examples of Negishi Coupling Reactions with (Hetero)aryl Chlorides

| Entry | Halide | Organozinc Reagent | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | (Hetero)aryl Chlorides | Alkylzinc Reagents | Acenaphthoimidazolylidene Pd Complex | 0.25 mol% catalyst, 30 min | High | nih.gov |

| 2 | Aryl Chlorides | Aryl Zinc Chlorides | Palladacycle Precatalyst/L3 | 0.025–0.05 mol% Pd, THF, 75°C, 12 h | High | sci-hub.se |

| 3 | Heteroaryl Halides | Heteroaryl Zinc Reagents | Palladacycle Precatalyst/L3 | 0.25–2 mol% Pd, THF, RT, 12 h | High | sci-hub.se |

This table illustrates the general conditions and high efficiency of modern Negishi coupling reactions for chloroarenes. Specific examples involving this compound were not detailed in the search results.

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.com This reaction is a cornerstone of synthetic organic chemistry for the construction of arylalkynes and conjugated enynes, which are valuable precursors for a variety of complex molecules. mdpi.com The chloro group of this compound can undergo Sonogashira coupling, providing access to a diverse range of alkynyl-substituted pyridines.

The reaction is typically carried out under mild conditions, often at room temperature, and is compatible with a wide range of functional groups. wikipedia.org While aryl iodides and bromides are more reactive, the use of appropriate catalysts and conditions can facilitate the coupling of aryl chlorides. A documented example includes the Sonogashira coupling of 2-bromo-3-chloropyridine (B1276723) with tert-butyl prop-2-yn-1-ylcarbamate, which proceeded at 100 °C using a Pd(PPh₃)₄ catalyst. scholaris.ca

Beyond the classic Sonogashira reaction, other C-C bond-forming strategies can be employed. For instance, domino rhodium/palladium-catalyzed reactions have been developed for the synthesis of complex heterocyclic structures. scholaris.ca These multi-metal-catalyzed processes can lead to the formation of multiple bonds in a single operation, offering a highly efficient route to complex molecules. scholaris.ca

Table 3: Example of Sonogashira Coupling with a Dihalogenated Pyridine

| Aryl Halide | Alkyne | Catalyst | Conditions | Yield (%) | Reference |

| 2-Bromo-3-chloropyridine | tert-Butyl prop-2-yn-1-ylcarbamate | Pd(PPh₃)₄ | Diisopropylamine, 100 °C, 16 h | 67 | scholaris.ca |

This table provides a relevant example of a Sonogashira coupling on a pyridine ring bearing a chloro substituent, demonstrating the feasibility of this transformation.

Synthesis of Polyfunctionalized Organic Molecules

The versatility of this compound extends beyond its participation in cross-coupling reactions. The primary alcohol functionality provides a handle for further derivatization, enabling the synthesis of a wide array of polyfunctionalized organic molecules. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups such as ethers, esters, or amines through standard synthetic transformations.

This dual reactivity—the ability to undergo cross-coupling at the chloro-position and functional group manipulation at the propanol side chain—makes this compound a valuable intermediate in the synthesis of complex targets. For example, it can serve as a building block for the preparation of biologically active compounds, where the pyridine core is a common motif. researchgate.net The synthesis of polyfunctionalized Grignard reagents and their application in aryne chemistry also highlights the broader strategies for creating complex molecules from functionalized precursors. uni-muenchen.de

The ability to introduce diverse substituents onto the pyridine ring via cross-coupling, followed by modification of the propanol side chain, allows for the systematic exploration of chemical space and the generation of libraries of compounds for various applications, including medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.